molecular formula C9H9FN2O B1300563 1-(4-Fluorophenyl)imidazolidin-2-one CAS No. 53159-75-4

1-(4-Fluorophenyl)imidazolidin-2-one

Katalognummer: B1300563
CAS-Nummer: 53159-75-4
Molekulargewicht: 180.18 g/mol
InChI-Schlüssel: CDVKZHAXXGTIDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula C9H9FN2O It is characterized by the presence of a fluorophenyl group attached to an imidazolidinone ring

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, amine derivatives, and other functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with appropriate diamines, followed by cyclization to form the imidazolidinone structure. Various methodologies have been explored to optimize yield and purity, including organo-catalyzed reactions and microwave-assisted synthesis techniques.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidin-2-one exhibit notable antibacterial and antifungal properties. In particular, compounds containing the imidazolidin-2-one core have shown significant activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, a study highlighted that specific substitutions on the imidazolidinone structure can enhance antimicrobial efficacy, with certain derivatives outperforming established antibiotics in vitro .

Modulation of GABA-A Receptors

This compound has been identified as a potential positive allosteric modulator of the GABA-A receptor. This modulation is crucial for developing treatments for neurological disorders such as anxiety and epilepsy. The compound's structural modifications have been shown to improve metabolic stability and reduce hepatotoxicity compared to existing drugs like alpidem, which undergo rapid biotransformation .

Structure-Activity Relationship (SAR) Studies

SAR studies are vital in understanding how structural changes in this compound affect its biological activity. Key findings include:

  • Fluorination : Introduction of fluorine at specific positions enhances metabolic stability without compromising receptor affinity.
  • Substituent Variations : Altering substituents on the imidazolidinone ring influences both antimicrobial and receptor-modulating activities, allowing for tailored drug design .

Case Study: Antimicrobial Efficacy

A series of imidazolidinone derivatives were synthesized and evaluated for their antimicrobial properties. The compound 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one exhibited superior activity against a range of pathogens compared to standard antibiotics .

Case Study: GABA-A Receptor Modulation

In a study investigating GABA-A receptor modulators, derivatives of this compound were tested for their ability to enhance receptor activity. The results indicated that specific modifications led to compounds with improved selectivity and reduced side effects .

Data Tables

Compound Activity Type Efficacy Reference
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-oneAntimicrobialHigh
This compoundGABA-A ModulationModerate

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)imidazolidin-2-one can be compared with other similar compounds such as:

Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound in various research fields .

Biologische Aktivität

1-(4-Fluorophenyl)imidazolidin-2-one, with the CAS number 53159-75-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of 4-fluorobenzaldehyde with imidazolidin-2-one derivatives. The synthesis often employs catalysts or specific reagents to enhance yield and purity.

Common Synthetic Route:

  • Reagents: 4-fluorobenzaldehyde, imidazolidin-2-one.
  • Catalysts: Acidic or basic conditions may be applied to facilitate the reaction.
  • Yield: Optimization can lead to high yields (often exceeding 80%).

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
LNCaP (Prostate)7.5Inhibition of cell proliferation
A549 (Lung)6.3Disruption of mitochondrial function

These findings suggest that the compound may interfere with critical cellular processes necessary for cancer cell survival.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels have been linked to the compound's cytotoxicity, contributing to oxidative stress within cancer cells.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • A study published in Current Organic Chemistry evaluated its effects on MCF-7 cells and found that it surpassed the activity of standard chemotherapeutics like staurosporine in inducing apoptosis1.
  • Another investigation focused on its selectivity towards prostate cancer cells (LNCaP), showing a promising selectivity index compared to normal cell lines2.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)imidazolidin-2-one?

The synthesis typically involves cyclization of urea derivatives or substitution reactions. For example, N-acyl cyclic urea precursors can be synthesized via condensation of 4-fluoroaniline with carbonyl reagents (e.g., phosgene or carbonyldiimidazole) under reflux in anhydrous solvents like THF or DCM. Post-cyclization purification often employs column chromatography or recrystallization . Alternative routes involve nucleophilic displacement of halides in substituted imidazolidinones, leveraging the fluorophenyl group's electron-withdrawing properties to stabilize intermediates .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

Analytical methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (e.g., observed [M+H]⁺ peaks matching theoretical values) .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes the fluorophenyl moiety (δ ≈ -115 ppm for para-substitution), while ¹H NMR identifies imidazolidinone protons (δ 3.5–4.5 ppm for NH and CH₂ groups) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% by area normalization) using reverse-phase C18 columns .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • LogP : ~1.8 (predicted), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL), necessitating DMSO or ethanol as solvents for in vitro assays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point range of 160–165°C, with decomposition above 250°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the fluorophenyl ring typically exhibits a dihedral angle of ~45° relative to the imidazolidinone plane, influencing π-stacking interactions in protein binding . ORTEP-3 visualizations help confirm non-covalent interactions, such as hydrogen bonds between the carbonyl group and active-site residues in enzyme targets .

Q. What computational strategies are employed to predict the biological activity of this compound analogs?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like SARS-CoV-2 Mpro, where the fluorophenyl group may occupy hydrophobic pockets .
  • Quantitative Structure-Activity Relationship (QSAR) : Hammett constants (σ) for the 4-fluoro substituent correlate with electron-withdrawing effects, enhancing binding affinity in enzyme inhibitors .
  • Molecular Dynamics (MD) : Simulations assess stability of ligand-receptor complexes over 100 ns trajectories, validating docking poses .

Q. How do structural modifications (e.g., substituent changes) impact the pharmacokinetic profile of imidazolidin-2-one derivatives?

  • Fluorine Substitution : The 4-fluorophenyl group improves metabolic stability by reducing CYP450-mediated oxidation compared to chlorophenyl analogs .
  • Ring Expansion : Replacing imidazolidinone with tetrahydropyrimidinone increases solubility but reduces blood-brain barrier penetration .
  • Prodrug Strategies : Esterification of the urea NH group enhances oral bioavailability, as seen in related antiviral compounds .

Q. What analytical challenges arise in detecting degradation products of this compound?

  • Forced Degradation Studies : Acidic hydrolysis generates 4-fluoroaniline (toxic impurity), detected via LC-MS/MS with a LOQ of 0.1 ppm .
  • Photodegradation : UV exposure leads to ring-opening products, requiring UPLC-PDA for identification .

Q. How is this compound utilized in high-throughput screening (HTS) for drug discovery?

  • Target Libraries : Screened against kinase or GPCR panels (e.g., adrenergic receptors) using fluorescence polarization assays .
  • Fragment-Based Design : The core scaffold serves as a "privileged structure" for optimizing selectivity in Nox4 inhibitors .

Q. Methodological Challenges

Q. What experimental considerations are critical for handling this compound in biological assays?

  • Solvent Compatibility : Use DMSO concentrations <1% to avoid cytotoxicity .
  • Stability in Buffers : Preclude phosphate buffers (pH >7) to prevent urea hydrolysis .
  • Protein Binding : Correct for nonspecific binding to albumin using equilibrium dialysis .

Q. How can contradictions in biological activity data between studies be resolved?

  • Assay Variability : Normalize data to positive controls (e.g., imidacloprid for insecticidal activity) .
  • Metabolite Interference : Use hepatic microsomes to identify active metabolites masking parent compound efficacy .
  • Statistical Validation : Apply ANOVA with post-hoc tests to account for batch effects in IC₅₀ determinations .

Q. What strategies optimize the enantiomeric purity of chiral imidazolidin-2-one derivatives?

  • Chiral Chromatography : Use Chiralpak IG-U columns with heptane/ethanol gradients (85:15) for baseline separation .
  • Asymmetric Synthesis : Evans oxazolidinone auxiliaries control stereochemistry during cyclization .

Q. How is this compound integrated into multi-target drug design?

  • Polypharmacology : Hybrid molecules (e.g., imidazolidinone-tetrazole conjugates) target dual pathways in hypertension and cancer .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) appends fluorophenyl groups to core scaffolds for modular SAR exploration .

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVKZHAXXGTIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363207
Record name 1-(4-fluorophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53159-75-4
Record name 1-(4-fluorophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)imidazolidin-2-one
Reactant of Route 5
1-(4-Fluorophenyl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.